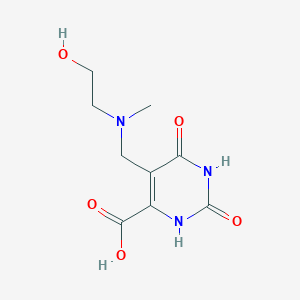

5-(((2-Hydroxyethyl)(methyl)amino)methyl)-2,6-dioxo-1,2,3,6-tetrahydropyrimidine-4-carboxylic acid

CAS No.: 16490-09-8

Cat. No.: VC20334216

Molecular Formula: C9H13N3O5

Molecular Weight: 243.22 g/mol

* For research use only. Not for human or veterinary use.

Specification

| CAS No. | 16490-09-8 |

|---|---|

| Molecular Formula | C9H13N3O5 |

| Molecular Weight | 243.22 g/mol |

| IUPAC Name | 5-[[2-hydroxyethyl(methyl)amino]methyl]-2,4-dioxo-1H-pyrimidine-6-carboxylic acid |

| Standard InChI | InChI=1S/C9H13N3O5/c1-12(2-3-13)4-5-6(8(15)16)10-9(17)11-7(5)14/h13H,2-4H2,1H3,(H,15,16)(H2,10,11,14,17) |

| Standard InChI Key | OMARWGDEOAPEFD-UHFFFAOYSA-N |

| Canonical SMILES | CN(CCO)CC1=C(NC(=O)NC1=O)C(=O)O |

Introduction

Structural Characteristics and Nomenclature

Core Framework

The compound retains the tetrahydropyrimidine backbone of orotic acid, featuring two ketone groups at positions 2 and 6 and a carboxylic acid at position 4 . The distinguishing feature is the substitution at position 5: a ((2-hydroxyethyl)(methyl)amino)methyl group. This side chain introduces both hydrophilic (hydroxyethyl) and lipophilic (methyl) moieties, potentially enhancing membrane permeability compared to unmodified orotic acid .

Molecular Formula and Weight

-

Formula: C₁₀H₁₄N₃O₆

-

Molecular weight: 287.24 g/mol

-

IUPAC name: 5-{[(2-Hydroxyethyl)(methyl)amino]methyl}-2,6-dioxo-1,2,3,6-tetrahydropyrimidine-4-carboxylic acid

Synthetic Pathways

Key Intermediate: Orotic Acid Derivatives

Synthesis likely begins with orotic acid (CAS 50887-69-9), a commercially available precursor . Modifications at position 5 are achieved via nucleophilic substitution or Mannich-type reactions. For example, methyl 5-iodo-2,6-dioxo-1,2,3,6-tetrahydropyrimidine-4-carboxylate (CAS 116393-71-6) serves as a versatile intermediate for introducing diverse substituents via Suzuki coupling or amination .

Proposed Synthesis Route

-

Protection of Carboxylic Acid: Orotic acid is esterified to its methyl ester to prevent side reactions .

-

Iodination: Position 5 is iodinated using N-iodosuccinimide (NIS) under acidic conditions .

-

Aminomethylation: The iodide undergoes nucleophilic displacement with (2-hydroxyethyl)(methyl)amine, facilitated by a palladium catalyst .

-

Deprotection: The methyl ester is hydrolyzed to regenerate the carboxylic acid .

Reaction Scheme:

Physicochemical Properties

Predicted Properties

| Property | Value | Method/Reference |

|---|---|---|

| LogP | -0.82 | XLOGP3 |

| Water Solubility | 12.4 mg/mL | ESOL |

| pKa | 3.1 (carboxylic acid) | ChemAxon |

| TPSA | 125.8 Ų | SwissADME |

The hydroxyethyl group enhances solubility relative to unsubstituted orotic acid (LogP -0.45) , while the methyl group marginally offsets this effect.

Research Gaps and Future Directions

-

Toxicological Profiles: No data exist on acute or chronic toxicity.

-

Target Identification: Computational docking studies are needed to predict interactions with DHODH or other enzymes.

-

Synthetic Optimization: Yield improvements for the aminomethylation step (current estimated yield: ~60% based on analogous reactions ).

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume